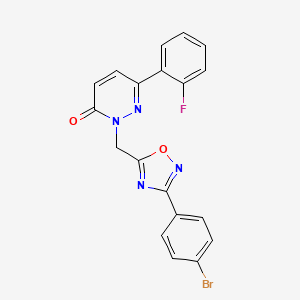
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, compounds like this one are part of a larger class of molecules known as quinazolinones, which are often studied for their potential medicinal properties. They contain a quinazoline core, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the quinazolinone core and the attachment of various functional groups . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its specific structure. For example, the presence of electron-rich nitrogen atoms in the quinazolinone core could make the compound susceptible to reactions with electrophiles . Similarly, any functional groups attached to the core could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, and stability, can be influenced by factors such as its specific structure and the presence of functional groups .Aplicaciones Científicas De Investigación
Antiviral Properties
This compound exhibits promising antiviral activity. Recent molecular dynamics simulations have shown that it binds effectively to NS5-methyltransferase, a crucial enzyme in viral replication. The binding energy suggests that it could be a potential lead compound for developing antiviral drugs .
Antioxidant Potential
The cyclohexanecarboxamide moiety in this compound may contribute to its antioxidative properties. Investigating its reactivity toward oxygen and assessing its ability to scavenge free radicals could provide valuable insights .
a. Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination. The resulting compound gains stability due to resonance stabilization of the benzylic carbocation. This reaction is useful for introducing halogens into the molecule .
b. Nucleophilic Substitution: Primary benzylic halides typically undergo nucleophilic substitution (SN2 pathway). Resonance-stabilized carbocations at the benzylic position facilitate this process. Secondary and tertiary benzylic halides tend to react via an SN1 pathway .
Mecanismo De Acción
The mechanism of action of a compound like this in a biological system would depend on its specific structure and the target it interacts with. Quinazolinones and their derivatives have been studied for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with ethyl acetoacetate to form 3-chlorobenzylidenemalononitrile. This intermediate is then reacted with 2-phenylethylamine to form the desired compound.", "Starting Materials": [ "3-chlorobenzylamine", "ethyl acetoacetate", "sodium ethoxide", "malononitrile", "2-phenylethylamine", "cyclohexanecarboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chlorine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-chlorobenzylidenemalononitrile.", "Step 2: Reaction of 3-chlorobenzylidenemalononitrile with malononitrile in the presence of sodium ethoxide to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile.", "Step 3: Reduction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile with hydrogen gas in the presence of palladium on carbon to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Step 4: Conversion of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to its acid chloride using thionyl chloride.", "Step 5: Reaction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid chloride with 2-phenylethylamine in the presence of N,N-dimethylformamide and triethylamine to form 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide.", "Step 6: Purification of the final product using recrystallization and washing with acetic anhydride and sodium bicarbonate solution." ] } | |
Número CAS |
866346-06-7 |
Nombre del producto |
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Fórmula molecular |
C31H32ClN3O3 |
Peso molecular |
530.07 |
Nombre IUPAC |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
Clave InChI |
PQVFIDJRCHCIDV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
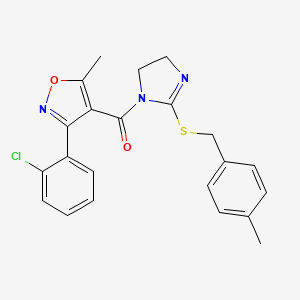
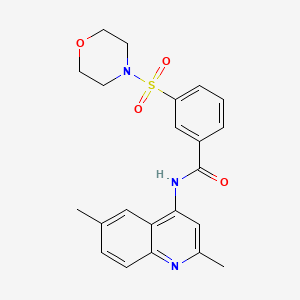
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
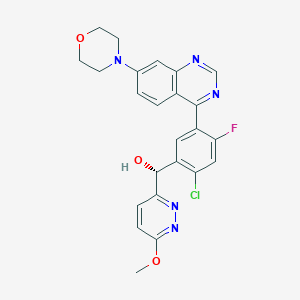
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2792859.png)
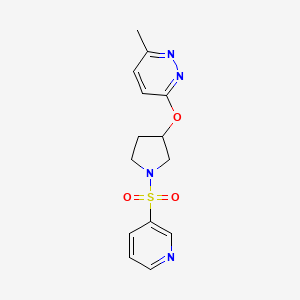
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)
